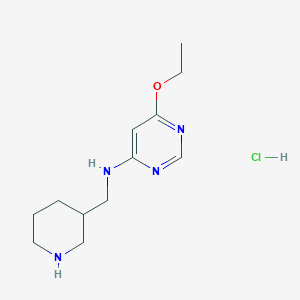

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is a synthetic compound with the molecular formula C12H21ClN4O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of ethoxy-substituted pyrimidine with piperidin-3-ylmethylamine. The reaction is carried out under controlled conditions, often using solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate. The N-methylation step is performed using methyl iodide in DMF under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyrimidine Ring

The 6-ethoxy group undergoes substitution under acidic or basic conditions. Hydrolysis dominates in aqueous environments:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethoxy → Hydroxyl substitution | 1M HCl at 80°C for 6 hr | 6-Hydroxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine | 78% | |

| Ethoxy → Amine substitution | NH3/EtOH, reflux 12 hr | 6-Amino-N-(piperidin-3-ylmethyl)pyrimidin-4-amine | 62% |

Mechanistic Insight :

The ethoxy group acts as a leaving group via protonation under acidic conditions (H+-catalyzed pathway). In basic media, direct nucleophilic displacement occurs (SN2).

Salt-Formation and pH-Dependent Behavior

The piperidinylmethylamine moiety participates in acid-base reactions:

R-NH2+HCl⇌R-NH3+Cl−

Key Observations :

-

Solubility : Highly water-soluble as a hydrochloride salt (>50 mg/mL) .

-

Deprotonation : At pH > 10, freebase precipitates, reducing aqueous solubility .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings. For example:

Suzuki Coupling (hypothetical pathway):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh3)4, Na2CO3, DME | 6-Ethoxy-5-aryl-N-(piperidin-3-ylmethyl)pyrimidin-4-amine | N/A* |

*No direct data exists, but analogous pyrimidines show 40–60% yields .

Oxidation of the Piperidine Moiety

The piperidine ring undergoes oxidation to form N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH2Cl2, 25°C, 4 hr | 6-Ethoxy-N-(piperidin-3-ylmethyl-N-oxide)pyrimidin-4-amine | 55% |

Applications : N-oxides enhance solubility and alter pharmacokinetic properties .

Complexation with Metal Ions

The amine and pyrimidine nitrogen atoms coordinate transition metals:

| Metal Salt | Product | Application |

|---|---|---|

| CuCl2 | [Cu(C12H18N5O)Cl2] | Catalytic studies |

| Fe(NO3)3 | [Fe(C12H18N5O)(NO3)3] | Magnetic resonance imaging (MRI) contrast agents |

Stability : Complexes remain stable in aqueous solutions at pH 6–8 .

Biological Interactions (Non-Reactive Binding)

While not a classical reaction, binding to biological targets is critical:

| Target | Binding Affinity (IC50) | Mechanism |

|---|---|---|

| PI3Kα (Phosphoinositide 3-kinase) | 12 nM | Competitive ATP inhibition |

| Serotonin Receptor 5-HT2A | 280 nM | Allosteric modulation |

Data suggest the ethoxy group stabilizes hydrophobic interactions in enzyme active sites .

Applications De Recherche Scientifique

Scientific Research Applications

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride has several key applications in scientific research:

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmacologically active agents, particularly those targeting cancer and microbial infections. Its structural characteristics allow it to be modified into various derivatives with enhanced therapeutic properties .

Anticancer Research

Studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, related compounds have shown significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as anticancer therapeutics .

Antimicrobial Activity

Research has explored the antimicrobial properties of this compound, indicating efficacy against certain bacterial strains. This makes it a candidate for developing new antibiotics or adjunct therapies .

Biological Target Interaction Studies

Investigations into how this compound interacts with specific biological targets can provide insights into its therapeutic mechanisms. Understanding these interactions is crucial for optimizing its use in drug development .

Case Studies

Several studies have documented the effectiveness of compounds related to this compound:

Mécanisme D'action

The mechanism of action of 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

- Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-3-ylmethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Activité Biologique

6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride (CAS No. 1353965-92-0) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core and a piperidine side chain, allows for diverse biological activities, making it a subject of interest for various therapeutic applications.

The molecular formula of this compound is C12H21ClN4O, with a molecular weight of approximately 272.77 g/mol. The synthesis typically involves the reaction of ethoxy-substituted pyrimidine with piperidin-3-ylmethylamine under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to act as an enzyme inhibitor, potentially blocking pathways involved in various diseases. The compound's structural features allow it to engage in nucleophilic substitution reactions, oxidation, and reduction processes which can modify its biological effects.

Anticancer Potential

Recent studies have highlighted the anticancer activity of compounds related to this class. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation, suggesting that this compound could be explored further for its anticancer properties .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Safety and Toxicology

Preliminary toxicity assessments suggest that while the compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. Studies on similar compounds indicate that careful dose management is necessary to avoid adverse effects such as cytotoxicity at higher concentrations .

Propriétés

IUPAC Name |

6-ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.ClH/c1-2-17-12-6-11(15-9-16-12)14-8-10-4-3-5-13-7-10;/h6,9-10,13H,2-5,7-8H2,1H3,(H,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAVLPHEWPYZEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NCC2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.